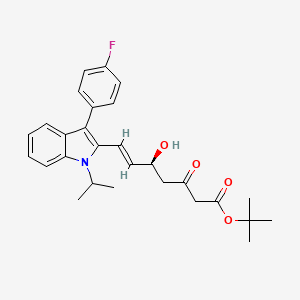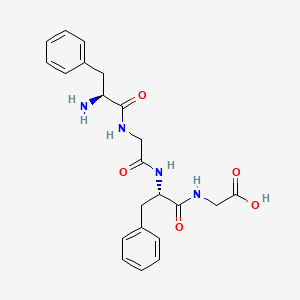
H-Phe-Gly-Phe-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe-Gly-Phe-Gly-OH is a tetrapeptide composed of phenylalanine and glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (phenylalanine and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe-Gly-Phe-Gly-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced forms of disulfide-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Applications De Recherche Scientifique
H-Phe-Gly-Phe-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of H-Phe-Gly-Phe-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residues contribute to hydrophobic interactions, while the glycine residues provide flexibility to the peptide chain. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Phe: A dipeptide with similar structural motifs but shorter chain length.
Phe-Phe: A dipeptide known for its self-assembly properties.
Gly-Gly: A simple dipeptide used in various biochemical studies.
Uniqueness
H-Phe-Gly-Phe-Gly-OH stands out due to its tetrapeptide structure, which provides a balance between flexibility and stability. The presence of two phenylalanine residues enhances its hydrophobic interactions, making it suitable for applications in drug delivery and biomaterials.
Propriétés
Formule moléculaire |
C22H26N4O5 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)/t17-,18-/m0/s1 |
Clé InChI |
QVOBNSFUVPLVPE-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)
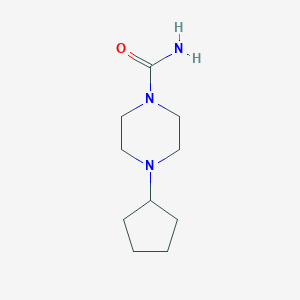
![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
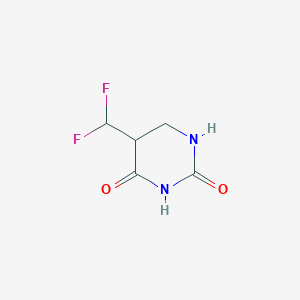
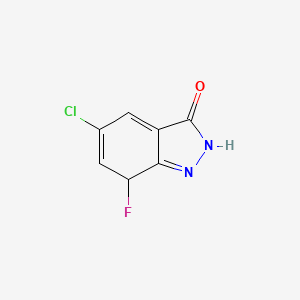
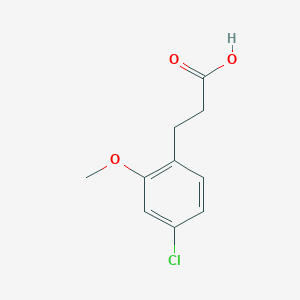
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)

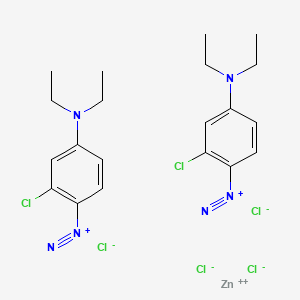
![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
